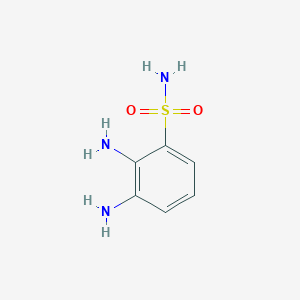

2,3-Diaminobenzene-1-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-diaminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDLQHCWLVSLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378259-06-3 | |

| Record name | 2,3-diaminobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diaminobenzene 1 Sulfonamide and Analogous Compounds

Direct Synthesis Strategies

Direct synthesis aims to construct the target molecule in a single or a few straightforward steps from readily available starting materials. One such modern approach is the oxidative coupling of thiols and amines. This method offers high atom- and step-economy by forming the sulfonamide bond directly. While a specific example for 2,3-Diaminobenzene-1-sulfonamide is not prominently documented, the general strategy involves the reaction of a suitably substituted aminothiophenol with an amine source under oxidative conditions. This approach avoids the pre-functionalization often required in more traditional, multi-step syntheses, thereby reducing waste.

Another direct method involves the reaction of organometallic reagents (like Grignard or organolithium compounds) with sulfinylamine reagents, such as t-BuONSO, to furnish primary sulfonamides in a single step. organic-chemistry.org Adapting this to the target molecule would involve creating an organometallic species from a protected diaminobenzene precursor.

Indirect Synthesis through Precursor Derivatization

Indirect methods are more common and involve the sequential construction and modification of a molecular scaffold. This typically involves starting with a simpler benzene (B151609) derivative and introducing the required amino and sulfonamide groups in a stepwise fashion.

Strategies Involving Ortho-Diaminobenzene Scaffolds

A cornerstone of indirect synthesis is the use of a pre-formed ortho-diaminobenzene (o-phenylenediamine) scaffold. However, the direct sulfonylation of o-phenylenediamine itself is challenging due to the presence of two reactive amino groups, which can lead to multiple side products and polymerization.

A more viable and controlled strategy involves a precursor where one or both amino groups are masked as nitro groups. For instance, the synthesis can commence with 2,3-dinitroaniline or 2-amino-3-nitroaniline. This precursor is then subjected to reactions to introduce the sulfonamide group. In the final step, the nitro groups are reduced to amino groups, unveiling the ortho-diaminobenzene scaffold. A common method for this reduction is catalytic hydrogenation or the use of reducing agents like tin(II) chloride. For example, the reduction of a nitro group on a sulfonamide-containing precursor using tin(II) chloride under reflux conditions is a documented method to produce the corresponding aniline derivative. nih.gov

Introduction of the Sulfonamide Moiety

The formation of the sulfonamide group is a critical step in these synthetic pathways and can be achieved through several reliable methods.

The most traditional and widely used method for forming a sulfonamide is the reaction of an amine with a sulfonyl chloride. ekb.eg In the context of this compound, a precursor such as 2,3-dinitroaniline would first be converted into a benzenesulfonyl chloride. This is typically achieved by reacting the aromatic compound with chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with ammonia to form the primary sulfonamide.

To prevent unwanted side reactions on the existing amino groups, a protection strategy is often employed. An amino group can be protected as an amide (e.g., using acetic anhydride to form an acetanilide), which deactivates the ring and directs the sulfonyl group. google.com After the sulfonamide is formed, the protecting group is removed by hydrolysis to regenerate the free amine. google.com For instance, a patent describes the hydrolysis of an acetylaminobenzene sulfonamide using a sodium hydroxide solution, followed by neutralization, to yield the aminobenzenesulfonamide. google.com

| Role | Reagent Example | Typical Conditions |

|---|---|---|

| Sulfonylating Agent | Chlorosulfonic Acid (ClSO₃H) | Reaction with an aromatic precursor to form a sulfonyl chloride. |

| Amine Source | Ammonia (NH₃) or Ammonium Hydroxide | Reaction with the sulfonyl chloride to form the primary sulfonamide. |

| Protecting Group | Acetic Anhydride | Used to form an acetamide, protecting an existing amino group. |

| Deprotection Agent | NaOH or HCl | Hydrolysis of the protecting group to restore the amine. |

Modern synthetic chemistry has developed alternative routes that bypass the often harsh conditions or unstable intermediates of traditional sulfonylation.

One such method is the direct conversion of sulfonic acids to sulfonamides. This can be accomplished by activating the sulfonic acid in situ. For example, treating a sulfonic acid with trichloroacetonitrile and triphenylphosphine generates the corresponding sulfonyl chloride, which can then react with an amine to form the sulfonamide. ekb.eg

Another innovative one-pot strategy involves the decarboxylative halosulfonylation of aromatic carboxylic acids. nih.govprinceton.edu This process uses a copper catalyst to convert a carboxylic acid into a sulfonyl chloride, which is then aminated in the same reaction vessel. nih.govprinceton.edu This method is advantageous as it starts from widely available carboxylic acids.

Furthermore, the use of sulfur dioxide surrogates, such as the DABCO-SO₂ complex (DABSO), provides a convenient way to introduce the sulfonyl group. organic-chemistry.org Aryl iodides can be coupled with DABSO to form sulfinates, which are then converted to sulfonamides in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

| Method | Starting Material | Key Reagents | Advantage |

|---|---|---|---|

| In-situ Sulfonyl Chloride Formation | Sulfonic Acid | Trichloroacetonitrile, Triphenylphosphine | Avoids isolation of potentially unstable sulfonyl chlorides. |

| Decarboxylative Sulfonylation | Carboxylic Acid | Copper Catalyst, SO₂Cl₂ | Utilizes readily available carboxylic acids as precursors. nih.govprinceton.edu |

| From Aryl Halides | Aryl Iodide | DABSO, Palladium Catalyst, Amine, Bleach | Uses a bench-stable solid SO₂ source. organic-chemistry.org |

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of sulfonamides to reduce environmental impact. A key focus is the use of reusable catalysts and more benign reaction conditions.

The use of zinc oxide-nanoparticles has been reported for the chemo-selective, solvent-free synthesis of sulfonamides, achieving high yields. ekb.eg The catalyst in such heterogeneous systems can be easily recovered, often by simple filtration or magnetic separation, and reused multiple times, which is a significant environmental and economic advantage. ekb.eg

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. The preparation of sulfonamides from sulfonic acids via a sulfonyl chloride intermediate has been successfully demonstrated under microwave irradiation, leading to high yields in a fraction of the time required for conventional heating.

These greener approaches, combined with atom-economical strategies like the direct coupling of thiols and amines, represent the future of sustainable synthesis for this compound and its analogs.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and related structures can be achieved through various modern synthetic strategies. Mechanistic investigations into these pathways reveal a diverse range of reactive intermediates and reaction cascades, including those mediated by arynes, intramolecular cyclizations, transition-metal-free protocols, and electrocatalytic transformations. Understanding these mechanisms is crucial for the optimization of reaction conditions and the expansion of substrate scope.

Arynes, particularly benzyne, are highly reactive intermediates that can engage in unique transformations with sulfonamides. While primary and secondary sulfonamides typically undergo a formal insertion of the aryne into the N-H bond, tertiary sulfonamides react via a distinct mechanism involving N-S bond cleavage.

In a pathway utilizing thermally generated benzynes from triyne precursors, a tethered tertiary sulfonamide acts as an intramolecular trap for the aryne. The reaction is initiated by the nucleophilic attack of the sulfonamide nitrogen atom on the benzyne, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes one of two competing pathways, largely dictated by the size of the newly formed heterocyclic ring nih.govnih.gov:

Sulfonyl Transfer: The zwitterion can collapse through a process where the sulfonyl group (SO2R) is transferred to the adjacent, benzyne-derived carbanion. This pathway typically results in the formation of a saturated, benzo-fused heterocycle, such as a tetrahydroquinoline, with the sulfonyl group now attached to the aromatic ring.

Desulfonylation: Alternatively, the intermediate can undergo complete cleavage of the N-S bond, leading to the expulsion of the sulfonyl group entirely. This desulfonylation also produces a saturated heterocyclic product (e.g., an indoline or tetrahydroquinoline) but without the sulfonyl moiety.

The evidence suggests that the formation of a five-membered ring in the zwitterionic intermediate favors the desulfonylation pathway, whereas a six-membered ring intermediate is more likely to lead to sulfonyl transfer. This unique reactivity demonstrates a method for cleaving the typically robust N-S bond in tertiary sulfonamides to construct complex heterocyclic systems nih.govnih.gov.

| Intermediate Ring Size | Favored Pathway | Key Transformation | Resulting Structure |

|---|---|---|---|

| 6-Membered Ring | Sulfonyl Transfer | Migration of SO2R group to adjacent carbanion | Tetrahydroquinoline with transferred sulfonyl group |

| 5-Membered Ring | Desulfonylation | Cleavage and loss of SO2R group | Indoline without sulfonyl group |

The ortho-diamine functionality, such as that in this compound, is a key structural motif for the synthesis of fused heterocyclic systems, most notably benzimidazoles. The mechanism for benzimidazole formation involves the condensation of an o-phenylenediamine with a suitable carbonyl-containing compound, such as a carboxylic acid or an aldehyde nih.govsemanticscholar.org.

The general mechanism proceeds as follows:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the reaction partner (e.g., a carboxylic acid).

Intermediate Formation: This attack forms a tetrahedral intermediate, which subsequently eliminates water to generate a mono-acylated diamine or a Schiff base, depending on the reaction partner.

Intramolecular Cyclization: The remaining free amino group then performs an intramolecular nucleophilic attack on the newly formed amide or imine carbon.

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzimidazole ring system nih.govsemanticscholar.org.

This reaction is frequently catalyzed by acids, which serve to activate the carbonyl group toward nucleophilic attack. If the starting material is a substituted o-phenylenediamine, such as this compound, this cyclization pathway results in the corresponding benzimidazole-sulfonamide derivative nih.govresearchgate.net. Radical cyclizations of ene sulfonamides have also been investigated, where an initial radical cyclization produces an α-sulfonamidoyl radical that can undergo elimination to form cyclic imines researchgate.net.

Recent advancements have focused on developing synthetic routes to sulfonamides that avoid the use of transition metals, thereby reducing cost and potential metal contamination in the final products. These methods often rely on photocatalysis or the use of alternative activating agents.

One prominent transition-metal-free approach is the photocatalytic three-component coupling of aryl radicals, a sulfur dioxide (SO₂) surrogate, and an amine. In this mechanism, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. For instance, using aryl triflates as precursors, a dual-function reagent like NaI can act as a soft electron donor to activate the triflate under UV light, generating an aryl radical. This radical is then trapped by an SO₂ surrogate (e.g., K₂S₂O₅), forming a sulfonyl radical. The sulfonyl radical subsequently couples with an amine to forge the S-N bond of the final sulfonamide product nih.gov.

Another metal-free strategy employs an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines using N-hydroxy sulfonamides. This reaction proceeds via the oxidative cleavage of an S–N bond in the N-hydroxy sulfonamide, generating a reactive sulfonyl intermediate that readily couples with a variety of amines semanticscholar.org.

| Method | Key Reagents/Conditions | Mechanistic Pathway | Reference |

|---|---|---|---|

| Photocatalytic Coupling | Aryl Triflates, K₂S₂O₅, Amine, NaI, UV light | Aryl radical generation followed by trapping with SO₂ surrogate and amine coupling | nih.gov |

| Oxidative S-N Cleavage | N-Hydroxy Sulfonamide, Amine, I₂/TBHP | Oxidative generation of a sulfonyl intermediate for amine coupling | semanticscholar.org |

| Arylation via Aryne Precursor | o-Silylaryl Triflates, CsF, Amine | Generation of benzyne intermediate followed by nucleophilic attack by amine/sulfonamide |

Electrocatalysis offers a green and efficient alternative for sulfonamide synthesis, using electricity as a traceless oxidant and often obviating the need for chemical oxidants or catalysts. A well-studied electrocatalytic mechanism is the oxidative coupling of thiols and amines.

The proposed mechanism involves several key steps:

Anodic Oxidation of Thiol: The reaction initiates with the anodic oxidation of the thiol at the electrode surface to form a corresponding disulfide. Kinetic studies show this conversion can be extremely rapid.

Oxidation of Amine: The amine is subsequently oxidized to an aminium radical cation. Radical trapping experiments have confirmed the presence of this key intermediate.

S-N Bond Formation: The aminium radical cation reacts with the disulfide intermediate to generate a sulfenamide.

Further Oxidation: The sulfenamide undergoes two consecutive oxidation steps, passing through a sulfinamide intermediate, to ultimately yield the stable sulfonamide product.

This process is driven entirely by electricity, can be performed in continuous flow reactors, and forms hydrogen gas as the only byproduct at the cathode.

Another electrocatalytic approach involves the direct dehydrogenative C-H sulfonylation of (hetero)arenes. In this pathway, the arene is directly oxidized at the anode to form a radical cation. This highly reactive intermediate is then attacked by an amidosulfinate (formed in situ from an amine and SO₂), which serves as both the nucleophile and the supporting electrolyte. A second oxidation step followed by deprotonation yields the final aryl sulfonamide.

| Method | Starting Materials | Key Intermediate(s) | Advantages |

|---|---|---|---|

| Oxidative Coupling | Thiol, Amine | Disulfide, Aminium Radical Cation | Avoids odorous thiols (can use disulfides), driven by electricity, H₂ byproduct. |

| Dehydrogenative C-H Sulfonylation | (Hetero)arene, SO₂, Amine | Arene Radical Cation, Amidosulfinate | Direct functionalization of C-H bonds, no prefunctionalization needed, high atom economy. |

Reaction Chemistry and Transformational Studies of 2,3 Diaminobenzene 1 Sulfonamide and Derivatives

Reactivity of the Aromatic Diamine Moiety

The adjacent amino groups on the benzene (B151609) ring form a nucleophilic site that is central to many of its characteristic reactions, particularly in the formation of heterocyclic systems.

Cyclocondensation Reactions with the Diaminobenzene Moiety

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines, a class of nitrogen-containing heterocyclic compounds. nih.gov The 2,3-diaminobenzene-1-sulfonamide molecule readily undergoes this cyclocondensation, where the diamine moiety reacts with various α-dicarbonyl compounds to yield quinoxaline-sulfonamide derivatives. researchgate.netijpras.com This reaction typically proceeds by a double condensation mechanism, forming a stable, fused heterocyclic ring system.

The versatility of this reaction allows for the introduction of a wide array of substituents onto the quinoxaline (B1680401) ring, depending on the structure of the dicarbonyl reactant. For instance, the reaction with glyoxal (B1671930) yields the parent quinoxaline-sulfonamide, while substituted diketones produce correspondingly substituted derivatives. These reactions often occur under mild conditions, sometimes catalyst-free in solvents like ethanol, or can be promoted by acidic media. researchgate.netresearchgate.net

A variety of dicarbonyl compounds can be employed in these cyclocondensation reactions, leading to a diverse range of substituted quinoxalines. nih.govresearchgate.net

Table 1: Examples of Cyclocondensation Reactions

| Diamine Reactant | Dicarbonyl Compound | Product Class |

| This compound | Glyoxal | Quinoxaline-5-sulfonamide |

| This compound | 2,3-Butanedione | 6,7-Dimethylquinoxaline-5-sulfonamide |

| This compound | Benzil (1,2-Diphenylethane-1,2-dione) | 6,7-Diphenylquinoxaline-5-sulfonamide |

| This compound | Ethyl Acetoacetate | 2-Methylbenzimidazole (via alternative cyclization) researchgate.net |

Amine-Directed Functionalizations

The amino groups of the diaminobenzene moiety can be selectively functionalized. One of the key transformations is N-arylation, which can be achieved with high chemoselectivity. Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reactions, for example, allow for the arylation of aminobenzene sulfonamides using arylboron nucleophiles. rsc.org The reaction conditions, including the choice of copper catalyst source, solvent, and base, can be fine-tuned to direct the arylation to either the amino groups or the sulfonamide nitrogen. rsc.org For functionalization of the diamine, conditions are optimized to favor reaction at the more nucleophilic amino groups over the less reactive sulfonamide nitrogen. This selective functionalization is a powerful tool for building more complex molecular structures from the this compound core. nih.govnih.gov

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) also presents multiple sites for chemical modification, including the nitrogen and the sulfur-nitrogen bond, enabling a different set of transformations compared to the diamine moiety.

N-Substitution Reactions

The nitrogen atom of the sulfonamide can undergo substitution reactions, most notably N-arylation and N-alkylation. As mentioned, Chan-Evans-Lam conditions can be adjusted to favor arylation on the sulfonamide nitrogen. rsc.org Ligand-free, copper iodide-catalyzed reactions have also proven effective for the N-arylation of various sulfonamides with aryl iodides, achieving good to excellent yields. researchgate.net

Furthermore, the sulfonamide group can react as a nucleophile with electrophilic partners. For example, substituted quinoxalines containing a sulfonyl chloride group can react with various amines to form N-substituted sulfonamides. ijpras.com Similarly, N-(3-chloro-quinoxalin-2-yl)-sulfonamides can be prepared by reacting 2,3-dichloro-quinoxaline with a sulfonamide in the presence of a base. google.com

Table 2: N-Substitution Reactions of the Sulfonamide Moiety

| Sulfonamide Derivative | Reagent | Reaction Type | Product |

| This compound | Arylboronic Acid / Cu catalyst | N-Arylation | N-Aryl-2,3-diaminobenzene-1-sulfonamide rsc.org |

| 2,3-Diphenylquinoxaline-7-sulfonylchloride | Anisidine / Pyridine | N-Arylation | N-(4-methoxyphenyl)-2,3-diphenylquinoxaline-7-sulfonamide ijpras.com |

| 2,3-Diphenylquinoxaline-7-sulfonylchloride | Ammonia | Ammonolysis | 2,3-Diphenylquinoxaline-7-sulfonamide ijpras.com |

Selective N-C Bond Cleavage in Sulfonamide Substructures

In derivatives of this compound where the sulfonamide nitrogen is further substituted (tertiary sulfonamides), selective cleavage of the nitrogen-carbon (N-C) bond can be achieved, leaving the more robust sulfur-nitrogen (S-N) bond intact. A highly chemoselective method involves using catalytic bismuth(III) triflate (Bi(OTf)₃) to cleave N-C bonds in tertiary sulfonamides bearing specific activating groups like p-methoxybenzyl (PMB). acs.orgnih.gov This reaction proceeds under mild acidic conditions and is driven by the stability of the resulting carbocationic intermediate. acs.org

Electrochemical methods offer an alternative, "green" approach. acs.org By applying an oxidative electrical potential, it is possible to achieve the late-stage cleavage of operationally inert N(sp²)-C(sp²/³) bonds adjacent to the sulfonamide group. This technique provides a controllable and complementary strategy to conventional chemical oxidants for N-dealkylation or N-dearylation. acs.org Ceria (CeO₂) nanostructures have also been shown to catalyze the hydrolytic cleavage of C-N bonds in certain sulfonamide drugs under ambient conditions. acs.org

S-N Bond Cleavage and Deprotection Strategies

The sulfonamide group is often used as a protecting group for amines due to its stability to many reaction conditions. Consequently, the cleavage of the sulfur-nitrogen (S-N) bond is a critical deprotection step in multi-step synthesis. nih.gov The difficulty of this cleavage has led to the development of numerous strategies.

Reductive Cleavage : Various reducing agents can effect S-N bond scission. Samarium(II) iodide (SmI₂) and magnesium in methanol (B129727) are classic reagents for this purpose, although their success can be substrate-dependent. researchgate.net A more recent, mild, and general method utilizes a reductive cleavage protocol that generates sulfinates and amines, which can be used for further in-situ functionalization. chemrxiv.org Photocatalysis provides a modern alternative, using light-driven processes with organophotocatalysts like thioureas to cleave the N-S bond under mild reducing conditions. researchgate.net

Acidic Cleavage : Strong acids, such as triflic acid, can be used to cleave N-sulfonyl bonds, though this can sometimes lead to decomposition. researchgate.net

Nucleophilic Cleavage : The cleavage of certain sulfonamides is facilitated by nucleophiles. The 4-nitrobenzenesulfonyl (nosyl, Ns) group, for instance, is readily cleaved via a nucleophilic aromatic substitution (SₙAr) reaction using a thiol and a base. researchgate.net The nosyl group is significantly more labile than the commonly used p-toluenesulfonyl (tosyl, Ts) group. nih.gov

Electrochemical Cleavage : Under reductive electrochemical conditions, the selective cleavage of the N–S bond is a well-documented and mild deprotection strategy. acs.org This method is highly chemoselective, and by controlling the potential, undesired side reactions can be avoided. nih.gov

Table 3: Comparison of S-N Bond Cleavage (Deprotection) Strategies

| Method | Reagents/Conditions | Key Features |

| Reductive Cleavage | SmI₂ or Mg/MeOH | Classic but can require harsh conditions. researchgate.netchemrxiv.org |

| Photocatalytic Reductive Cleavage | Thiourea catalyst, light, reducing agent | Mild, light-driven reaction. researchgate.net |

| Acidic Cleavage | Triflic Acid (TFA), HBr | Strong acid, can cause decomposition. researchgate.net |

| Nucleophilic Cleavage (for activated groups) | Thiol (e.g., thioglycolic acid) + Base | Effective for labile groups like Nosyl (Ns). nih.govresearchgate.net |

| Electrochemical Cleavage | Reductive electrical potential | Mild, green, and highly chemoselective. acs.orgnih.gov |

Electrocatalytic Reactions and Associated Mechanisms

Electrosynthesis offers a powerful and green alternative to conventional chemical methods for mediating reactions. For sulfonamides, electrochemical approaches can selectively target different bonds within the molecule, primarily the nitrogen-sulfur (N–S) and carbon-nitrogen (C–N) bonds, depending on whether oxidative or reductive conditions are applied.

Under anodic oxidation, N,N'-substituted sulfonamides can undergo selective N–C(sp²) or N–C(sp³) bond cleavage. acs.org This process represents an alternative to the more commonly observed Shono-type dehydrogenative coupling that occurs with tertiary amides. acs.org The oxidation of a generic sulfonamide is initiated at the nitrogen atom, leading to the formation of a radical cation, which then undergoes further reactions resulting in bond scission.

The efficiency and selectivity of this cleavage can be controlled by modulating the amount of electrical charge passed through the reaction. For instance, in certain N,N'-disubstituted sulfonamides, applying a specific charge (e.g., 3.0 F/mol) can achieve near-complete conversion to the mono-dealkylated product. acs.org Increasing the charge can lead to a subsequent second C–N bond cleavage, forming the di-dealkylated product. acs.org This step-wise cleavage demonstrates that the di-dealkylated product forms sequentially from the mono-dealkylated intermediate. acs.org

Optimal conditions for these reactions often involve specific electrolytes and electrode materials. Studies have shown that electrolytes like lithium perchlorate (B79767) (LiClO₄) and electrodes made of reticulated vitreous carbon (RVC) or graphite (B72142) are often superior to metal electrodes for achieving high conversion rates. acs.org This electrochemical N–C bond cleavage provides a mild and controllable method that complements existing chemical strategies for modifying sulfonamides. acs.org

Table 1: Anodic Oxidation of a Model Sulfonamide This table illustrates the controllable, stepwise C-N bond cleavage by varying the electrical charge.

| Charge (F/mol) | Starting Material Conversion | Mono-dealkylation Product | Di-dealkylation Product |

| 1.0 | Partial | Formed | Not Observed |

| 2.0 | Increased | Major Product | Not Observed |

| 3.0 | Near Complete | Predominant Product | Trace amounts |

| 4.0 | Complete | Decreasing | Increasing Formation |

| Data derived from studies on N,N'-substituted sulfonamides. |

Source: Adapted from research on electrically driven N(sp²)–C(sp³/²) bond cleavage of sulfonamides. acs.org

In contrast to oxidation, cathodic reduction of sulfonamides typically results in the cleavage of the N–S bond. acs.org This reaction is a well-documented and mild method for the deprotection of amines from their corresponding sulfonamides. acs.orgresearchgate.net The process generally requires high reduction potentials, which can sometimes interfere with other functional groups in the molecule. researchgate.net

Systematic studies on bis-sulfonamides have been conducted to optimize the reduction potential. It was found that substituting the aryl group of the sulfonamide with an electron-withdrawing group, such as a p-nitro (p-NO₂) group, significantly lowers the required reduction potential. researchgate.net The cleavage of tertiary p-toluenesulfonamides consumes two Faradays per mole and results in the formation of an amine and a sulfinate ion. researchgate.net However, with secondary sulfonamides, the reaction can be complicated by an acid-base reaction at the electrode surface between the acidic substrate and electrogenerated bases, which forms an electrochemically inactive sulfonamide anion. researchgate.net

The use of mediators, such as titanium complexes, can facilitate the reduction of nitro groups to amines in related aromatic compounds, suggesting potential applications in complex sulfonamide systems. acs.org For example, Ti(III) species electrochemically generated from TiCl₄ or Cp₂TiCl₂ can mediate the selective reduction of nitroarenes to the corresponding anilines. acs.org

Table 2: Conditions for Electrochemical Cleavage of Sulfonamides

| Reaction Type | Conditions | Bond Cleaved | Primary Product(s) |

| Anodic Oxidation | RVC/Graphite Electrode, LiClO₄ | C–N | Dealkylated Sulfonamide |

| Cathodic Reduction | Mercury Electrode, DMF | N–S | Amine, Sulfinate Ion |

| Mediated Reduction | Ti(III) Mediator | N/A (Nitro Group) | Amine |

Source: Compiled from studies on the electrochemical behavior of sulfonamides. acs.orgresearchgate.netacs.org

Pericyclic Reactions and Cycloadditions Involving Sulfonamide-Containing Systems

Pericyclic reactions, including cycloadditions, provide powerful tools for constructing complex cyclic and heterocyclic structures. Sulfonamide-containing molecules can participate in these reactions as key components, such as dipolarophiles or reaction partners in addition-elimination sequences.

The sulfonamide structural motif can be incorporated into molecules through 1,3-dipolar cycloaddition reactions. datapdf.com An efficient strategy involves the reaction of vinylsulfonates with 1,3-dipoles like nitrones. acs.orgacs.orgnih.gov For example, pentafluorophenyl (PFP) vinylsulfonate serves as an excellent dipolarophile in intermolecular 1,3-dipolar cycloadditions with various nitrones. acs.orgacs.org This transformation produces stable isoxazolidine (B1194047) cycloadducts with high stereo- and regioselectivity. datapdf.comacs.orgacs.orgnih.gov

The resulting PFP-isoxazolidines are shelf-stable intermediates. datapdf.comacs.org The pentafluorophenyl group can then be readily displaced by a range of amines in a subsequent nucleophilic substitution step to furnish a diverse library of functionalized sulfonamides. acs.orgacs.orgnih.gov This two-step sequence—cycloaddition followed by amine displacement—offers a versatile route to novel sulfonamide structures that may have potential medicinal applications. datapdf.comacs.org The regioselectivity of the cycloaddition is consistent with theoretical predictions for electron-deficient alkenes. datapdf.com

Table 3: 1,3-Dipolar Cycloaddition of Nitrones with Pentafluorophenyl Vinylsulfonate

| Nitrone Substituent (R) | Reaction Conditions | Cycloadduct | Final Sulfonamide Product |

| Phenyl | Toluene, 110 °C | PFP-isoxazolidine | N-substituted sulfonamide |

| 4-Nitrophenyl | Toluene, 110 °C | PFP-isoxazolidine | N-substituted sulfonamide |

| 2-Thienyl | Toluene, 110 °C | PFP-isoxazolidine | N-substituted sulfonamide |

| Data represents a general scheme. Yields and specific reaction times vary depending on the nitrone. |

Source: Based on research into the synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition. datapdf.comacs.orgacs.org

Sulfonamides can also undergo addition-elimination reactions. An N-bromosuccinimide (NBS)-mediated reaction between sulfonamides and formamides yields N-sulfonylamidines. nih.gov This process is proposed to be driven by a hydrogen bond-induced proton transfer, which enhances the reactivity of the otherwise inert reaction partners. nih.gov

In a different context, radical addition-elimination mechanisms are observed in reactions of N-alkenylsulfonamides (ene sulfonamides). nih.gov Radical cyclization of these substrates can produce an α-sulfonamidoyl radical. This intermediate then undergoes a β-elimination of a sulfonyl radical to form a C=N double bond, resulting in fused or spirocyclic imines. nih.gov This transformation effectively cleaves a stable sulfonamide under mild reductive conditions to generate imines, which are valuable synthetic intermediates. nih.gov The isomerization of ene sulfonamides to β-sulfonyl enamines, which can be initiated by various means including photolysis or thermolysis, also proceeds through a sulfonyl radical addition/elimination mechanism. nih.gov

Supramolecular Chemistry and Noncovalent Interactions in 2,3 Diaminobenzene 1 Sulfonamide Systems

Principles of Crystal Engineering Applied to Sulfonamide Architectures

Crystal engineering aims to control the assembly of molecules in the solid state to produce materials with specific properties. For sulfonamides, this involves leveraging the hierarchy and reliability of noncovalent interactions.

The primary tool in the crystal engineering of sulfonamides is the use of robust supramolecular synthons . As discussed, the sulfonamide N-H···O=S dimer is a highly reliable synthon. By understanding the relative strengths and probabilities of different synthons, one can predict or design crystal structures. For instance, the introduction of other functional groups that can form even stronger hydrogen bonds (e.g., carboxylic acids or N-oxides) can compete with and disrupt the typical sulfonamide-sulfonamide interactions, leading to new supramolecular architectures.

In the case of 2,3-diaminobenzene-1-sulfonamide, the amino groups introduce additional hydrogen bonding capabilities that compete with the primary sulfonamide synthon. The final observed structure will be the result of the thermodynamic optimization of all possible hydrogen bonds, π-stacking, and other weaker interactions. The principles of crystal engineering allow for a rational approach to forming co-crystals, where a second molecule (a "co-former") is introduced to form specific, desired intermolecular interactions with this compound, thereby creating novel crystalline forms with potentially modified properties like solubility or stability. The construction of functional supramolecular architectures often relies on the dynamic and reversible nature of these noncovalent bonds to achieve well-organized assemblies.

Advanced Applications in Organic Synthesis and Catalysis Non Biological Focus

Protection Group Chemistries and Strategies

In multistep organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. libretexts.orgutdallas.edu The amino groups of 2,3-diaminobenzene-1-sulfonamide are nucleophilic and susceptible to a variety of reagents. libretexts.org Similarly, the sulfonamide group, while generally stable, can undergo reactions under certain conditions. Therefore, appropriate protection strategies are essential when performing reactions at other sites of the molecule.

The reactivity of an amine is significantly reduced by converting it into an amide or a carbamate, which are less nucleophilic. utdallas.edumasterorganicchemistry.com This is a common strategy to "protect" the amine functionality. utdallas.edu For the two amino groups in this compound, several standard protecting groups can be employed. The choice of the protecting group depends on the reaction conditions to be used in subsequent steps and the desired deprotection method.

Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives like p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl). masterorganicchemistry.comnih.gov The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com Sulfonamide-based protecting groups are known for their high stability but often require harsh conditions for removal. nih.govorgsyn.org

The sulfonamide group in this compound is generally more stable than the amino groups. However, if necessary, it can also be protected. For instance, the N-H bond of the sulfonamide can be alkylated or acylated under specific conditions.

The differential reactivity of the two amino groups and the sulfonamide group allows for selective protection. For instance, one amino group could be selectively protected, leaving the other available for a specific reaction. This selective protection is a powerful tool in directing the synthesis towards a desired product.

| Protecting Group | Abbreviation | Common Reagent for Installation | Common Method of Removal |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) or heat |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| p-Toluenesulfonyl | Ts or Tosyl | p-Toluenesulfonyl chloride (TsCl) | Strong acid and heat or reducing conditions |

| 2-Nitrobenzenesulfonyl | Ns or Nosyl | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol with K₂CO₃) |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride | Fluoride sources (e.g., TBAF, CsF) |

Table 1: Common Protecting Groups for Amino and Sulfonamide Functionalities

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structure of this compound, with its two adjacent amino groups, provides an excellent scaffold for the design of novel chiral ligands for both metal-catalyzed and organocatalytic reactions.

Chiral diamines are a well-established class of ligands for a variety of transition metals, including rhodium, ruthenium, palladium, and copper. researchgate.net By reacting this compound with chiral auxiliaries, a range of chiral diamine ligands can be synthesized. These ligands can then coordinate with metal centers to form chiral catalysts capable of inducing high enantioselectivity in a wide array of reactions, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. researchgate.net

For example, the two amino groups can be functionalized with chiral phosphine-containing groups to create chiral diphosphine ligands. These ligands are particularly effective in asymmetric hydrogenation reactions. The sulfonamide group, being in close proximity, can influence the electronic properties and the steric environment of the resulting metal complex, potentially leading to enhanced catalytic activity and selectivity.

Rare-earth metal complexes featuring chiral ligands have also been explored for their catalytic properties in reactions like intramolecular hydroamination. rsc.org Ligands derived from this compound could be utilized in forming such complexes, with the potential for fine-tuning the catalyst's performance by modifying the sulfonamide group.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline-based sulfonamides are a known class of organocatalysts that have been successfully employed in reactions like asymmetric aldol (B89426) reactions. google.com

The this compound framework can be used to develop novel organocatalysts. For instance, one of the amino groups can be derivatized with a chiral moiety, such as a proline unit, to create a chiral sulfonamide-containing organocatalyst. The second amino group can either be protected or left free to participate in the catalytic cycle, for example, through hydrogen bonding interactions that can help in organizing the transition state and enhancing stereoselectivity.

Synthetic Building Blocks for Complex Molecules

The rich functionality of this compound makes it a valuable starting material for the synthesis of a variety of complex organic molecules, including heterocyclic compounds, oligomers, and polymers.

The ortho-diamine functionality of this compound is a classic precursor for the synthesis of a wide range of nitrogen-containing heterocyclic systems. The two adjacent amino groups can react with various bifunctional electrophiles to form five-, six-, or seven-membered rings.

For instance, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, leads to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation. nih.gov The presence of the sulfonamide group at the 1-position of the benzene (B151609) ring would lead to the formation of novel substituted benzimidazoles with potential applications in medicinal chemistry and materials science.

Furthermore, the reaction with phosgene (B1210022) or its equivalents can produce benzimidazolones. nih.gov The sulfonamide group can be further functionalized before or after the heterocycle formation, allowing for the creation of a diverse library of compounds. The synthesis of five-membered heterocyclic sulfonamides has been a subject of interest for their potential as carbonic anhydrase inhibitors. nih.gov

| Reactant | Resulting Heterocycle |

| α-Dicarbonyl compounds | Quinoxalines |

| Carboxylic acids/derivatives | Benzimidazoles |

| Phosgene/equivalents | Benzimidazolones |

| Carbon disulfide | Benzimidazole-2-thiones |

| Cyanogen bromide | 2-Aminobenzimidazoles |

Table 2: Synthesis of Heterocycles from this compound

Aromatic diamines are important monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The two amino groups of this compound can participate in polymerization reactions with diacyl chlorides or dianhydrides to form novel polymers.

The polymerization of diaminobenzenes can lead to the formation of polymers with interesting electronic and thermal properties. researchgate.net For example, the chemical polymerization of 1,2-diaminobenzene can yield a ladder-type polymer structure. researchgate.net The incorporation of the sulfonamide group into the polymer backbone would be expected to influence the polymer's solubility, thermal stability, and mechanical properties.

Furthermore, the synthesis of oligomers with well-defined sequences and functionalities is a growing area of research. nih.govchemscene.com this compound can be used as a monomer in the stepwise synthesis of sequence-defined oligomers. The different reactivity of the two amino groups and the sulfonamide group can be exploited to achieve controlled chain growth and to introduce specific side chains at defined positions along the oligomer backbone. These functional oligomers could find applications in areas such as molecular recognition and self-assembly.

Future Research Directions and Perspectives for 2,3 Diaminobenzene 1 Sulfonamide Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While traditional methods for synthesizing sulfonamides, such as the reaction of sulfonyl chlorides with amines, are well-established, future research will likely focus on developing more efficient, safer, and environmentally benign pathways to 2,3-Diaminobenzene-1-sulfonamide and its derivatives. researchgate.net The emphasis will be on methodologies that align with the principles of green chemistry, minimizing waste and avoiding hazardous reagents.

Key areas for development include:

Catalytic Approaches: The use of transition metal catalysts (e.g., palladium, copper, indium) can facilitate the formation of sulfonamides under milder conditions and with greater functional group tolerance. researchgate.net Research into novel catalytic systems could lead to direct C-S bond formation or C-H amination, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Developing a flow-based synthesis for this compound could improve yield and purity while minimizing operator exposure to potentially hazardous intermediates.

Sustainable Reagents and Solvents: Future synthetic strategies will aim to replace hazardous reagents like thionyl chloride, often used to make sulfonyl chlorides, with more sustainable alternatives. researchgate.net The exploration of synthesis in aqueous media or biodegradable solvents is a critical avenue for reducing the environmental impact of the production process. researchgate.net

Table 1: Comparison of Synthetic Approaches for Sulfonamides

| Method | Traditional Approach | Future Directions |

|---|---|---|

| Key Reagents | Sulfonyl Chlorides, Amines | Sulfonic Acids, Thiols, Aryl Halides |

| Catalysts | Often none required (stoichiometric) | Transition Metals (Pd, Cu, In), Biocatalysts |

| Solvents | Aprotic Organic Solvents | Aqueous Media, Ionic Liquids, Supercritical Fluids |

| Key Advantages | Well-established, versatile | Higher efficiency, milder conditions, improved safety, sustainability |

| Key Disadvantages | Harsh reagents, waste generation | Catalyst cost and recovery, development required |

Exploration of Undiscovered Reactivity Profiles

The juxtaposition of two primary amine groups at the ortho position and a sulfonamide group offers a unique platform for exploring novel chemical transformations. The reactivity of this compound is far from fully charted, and future work can uncover new pathways to complex molecular architectures.

Potential areas of exploration include:

Heterocycle Synthesis: The ortho-diamine functionality is a classic precursor for the synthesis of benzannulated heterocycles. Future research could explore novel cyclization reactions to generate unique benzimidazoles, quinoxalines, or other fused-ring systems bearing a sulfonamide group, which could possess interesting electronic or biological properties.

Coordination Chemistry: The ortho-diamine moiety can act as a bidentate chelating ligand for various metal ions. Investigating the coordination chemistry of this compound could lead to the development of novel metal complexes with catalytic or material applications. The sulfonamide group could further act as a secondary binding site, enabling the formation of complex coordination polymers.

Post-Synthetic Modification: Treating this compound as a scaffold, the differential reactivity of the two amine groups and the sulfonamide N-H bond could be exploited for selective functionalization, leading to a diverse library of derivatives with tailored properties.

Advanced Spectroscopic and Computational Integration for Comprehensive Understanding

A deeper understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with high-level computational methods provides a powerful synergistic approach to elucidate these properties.

Future research should focus on:

DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's geometry, vibrational frequencies (FT-IR), and NMR chemical shifts (¹H and ¹³C). tandfonline.comnih.gov Comparing these theoretical predictions with experimental data provides a robust validation of the molecular structure. tandfonline.com

Electronic Structure Analysis: Computational methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, aiding the interpretation of UV-Vis spectra. tandfonline.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal insights into the molecule's reactivity and potential for charge transfer. tandfonline.com

Molecular Electrostatic Potential (MEP): Calculating the MEP surface can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack and highlighting areas involved in intermolecular interactions. tandfonline.comnih.gov

Table 2: Integrated Spectroscopic and Computational Techniques

| Technique | Experimental Data Provided | Computational Insight (e.g., via DFT) |

|---|---|---|

| FT-IR Spectroscopy | Vibrational modes of functional groups | Predicted vibrational frequencies, Potential Energy Distribution (PED) |

| NMR Spectroscopy | Chemical environment of ¹H and ¹³C nuclei | Calculated chemical shifts (GIAO method), structural confirmation |

| UV-Vis Spectroscopy | Electronic transitions | Predicted absorption wavelengths (TD-DFT), HOMO-LUMO energy gap |

| X-ray Crystallography | Solid-state structure, bond lengths/angles | Optimized molecular geometry, intermolecular interaction energies |

Expanding Supramolecular Design Principles for Tunable Assemblies

The presence of multiple hydrogen bond donors (two -NH₂ groups, one -SO₂NH-) and acceptors (two -SO₂ oxygens) makes this compound an excellent building block for supramolecular chemistry and crystal engineering. mdpi.commdpi.com Future research can leverage these features to construct highly ordered, functional materials.

Key directions for this research include:

Synthon Identification: Systematically studying the crystal structures of this compound and its co-crystals can identify robust and predictable hydrogen bonding patterns, or "supramolecular synthons." mdpi.com Understanding these synthons is key to the rational design of new crystalline materials.

Co-crystallization: By combining this compound with complementary molecules (co-formers) that possess specific hydrogen bond acceptor or donor sites, it is possible to create a wide array of multi-component crystals with tailored architectures (e.g., tapes, sheets, or three-dimensional networks).

Functional Materials: The designed supramolecular assemblies could exhibit emergent properties. For instance, incorporating chromophoric co-formers could lead to materials with unique optical properties, while co-crystallization with active pharmaceutical ingredients could result in new solid forms with improved physicochemical properties. The inherent hydrogen bonding capabilities are crucial for forming these ordered structures. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,3-Diaminobenzene-1-sulfonamide to ensure high yield and purity?

- Methodological Answer:

- Step 1: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor sulfonamide bond formation. For example, using polar aprotic solvents like DMF at 80–100°C can enhance reactivity .

- Step 2: Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Adjust stoichiometry (e.g., molar ratios of benzene sulfonyl chloride to diamine precursors) to minimize impurities .

- Step 3: Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate high-purity crystals. Confirm purity via melting point analysis and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve aromatic proton environments and confirm substitution patterns. Deuterated DMSO is ideal for solubilizing sulfonamides .

- Mass Spectrometry (MS): Employ ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns, ensuring alignment with theoretical molecular weights .

- Infrared (IR) Spectroscopy: Identify characteristic vibrations (e.g., S=O stretching at 1150–1350 cm, N-H bending at 1600–1650 cm) to confirm functional groups .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC and compare with baseline purity .

- Storage Recommendations: Store in airtight, light-resistant containers at –20°C for long-term stability. Use desiccants to mitigate hydrolysis risks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Kinetic Analysis: Perform time-resolved NMR or UV-Vis spectroscopy to track reaction rates under varying pH and temperature conditions. Plot rate constants to infer reaction order and activation energy .

- Computational Modeling: Use DFT (Density Functional Theory) to simulate transition states and identify electronic effects (e.g., electron-withdrawing substituents on the benzene ring) influencing reactivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer:

- Systematic Review: Compile data from peer-reviewed studies and categorize variables (e.g., assay type, cell lines, concentration ranges). Use meta-analysis to identify outliers or confounding factors .

- Experimental Replication: Reproduce key studies under controlled conditions (e.g., standardized cell viability assays) to validate or refute conflicting results. Cross-reference with structural analogs to isolate structure-activity relationships .

Q. How can computational tools predict the binding affinity of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn coordination and hydrophobic pocket occupancy .

- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability. Analyze RMSD (Root Mean Square Deviation) and hydrogen-bonding networks to refine affinity predictions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct work in a fume hood to avoid inhalation .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for sulfonamide-containing waste to prevent environmental contamination .

Data Validation and Reliability

- Spectroscopic Data: Cross-reference experimental NMR/IR results with NIST Chemistry WebBook entries for analogous sulfonamides to confirm peak assignments .

- Synthetic Reproducibility: Publish detailed protocols (e.g., reaction times, purification steps) to enable independent verification, addressing potential variability in yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.